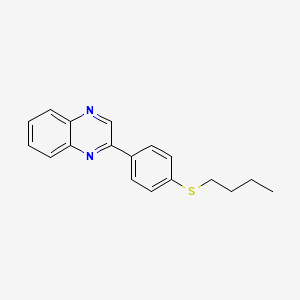
Quinoxaline, 2-(4-(butylthio)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline, 2-(4-(butylthio)phenyl)- is a derivative of quinoxaline, a heterocyclic compound containing a benzene ring fused with a pyrazine ringQuinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For Quinoxaline, 2-(4-(butylthio)phenyl)-, the synthetic route may involve the reaction of 2-(4-(butylthio)phenyl)-1,2-diaminobenzene with a suitable diketone under acidic or basic conditions . Common solvents used in these reactions include ethanol, acetic acid, and tetrahydrofuran (THF). Catalysts such as pyridine can also be employed to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of quinoxaline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are increasingly being adopted to improve efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
Quinoxaline, 2-(4-(butylthio)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydroquinoxalines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
科学的研究の応用
Quinoxaline, 2-(4-(butylthio)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, bacterial infections, and viral infections.
Industry: Utilized in the development of dyes, fluorescent materials, and organic semiconductors.
作用機序
The mechanism of action of Quinoxaline, 2-(4-(butylthio)phenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA synthesis or disrupt cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
類似化合物との比較
Quinoxaline, 2-(4-(butylthio)phenyl)- can be compared with other similar compounds such as quinoline, quinazoline, and phthalazine. While all these compounds share a heterocyclic structure, their biological activities and applications can vary significantly:
Quinoline: Known for its antimalarial and antibacterial properties.
Quinazoline: Studied for its anticancer and anti-inflammatory activities.
Phthalazine: Investigated for its potential as an antitumor and antimicrobial agent.
Quinoxaline, 2-(4-(butylthio)phenyl)- stands out due to its unique substitution pattern, which may confer distinct biological activities and chemical reactivity.
特性
CAS番号 |
53066-82-3 |
|---|---|
分子式 |
C18H18N2S |
分子量 |
294.4 g/mol |
IUPAC名 |
2-(4-butylsulfanylphenyl)quinoxaline |
InChI |
InChI=1S/C18H18N2S/c1-2-3-12-21-15-10-8-14(9-11-15)18-13-19-16-6-4-5-7-17(16)20-18/h4-11,13H,2-3,12H2,1H3 |
InChIキー |
UGJAMIHTZHXHTA-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


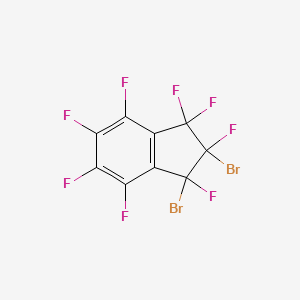

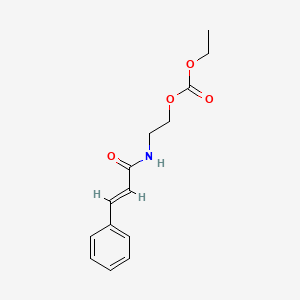

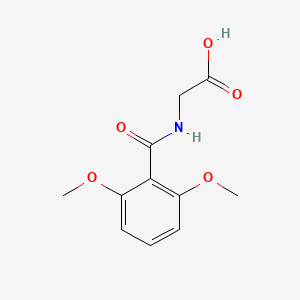
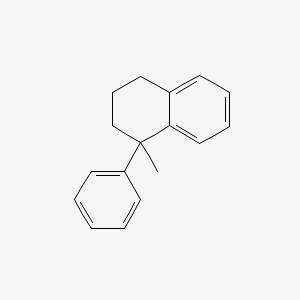
![2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14655185.png)
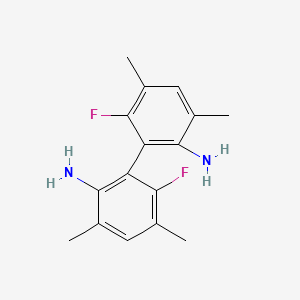

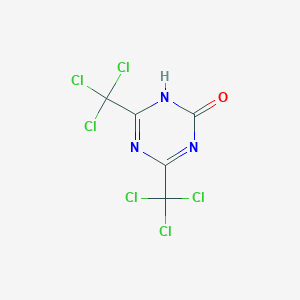
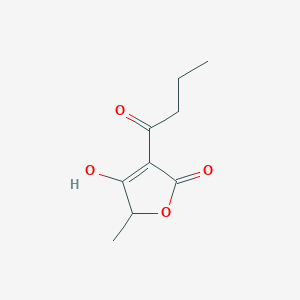
![Benzene, [methoxy(1-phenylcyclopropyl)methyl]-](/img/structure/B14655217.png)
![4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14655218.png)
![[(4-Methylphenyl)(nitroso)amino]acetic acid](/img/structure/B14655220.png)
